

# Application Notes and Protocols: Synergistic Effects of HOSU-53 with Immunotherapy

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## Compound of Interest

Compound Name: *Osu-53*

Cat. No.: *B15541742*

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## Introduction

**HOSU-53** is a novel, potent, and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] By inhibiting DHODH, **HOSU-53** effectively disrupts the synthesis of pyrimidines, which are essential for the rapid proliferation of cancer cells.[1] Preclinical studies have demonstrated that **HOSU-53** not only possesses monotherapy efficacy in hematological malignancies such as Acute Myeloid Leukemia (AML) and Multiple Myeloma (MM) but also exhibits significant synergistic effects when combined with immunotherapies.[2][3][4]

These application notes provide an overview of the synergistic mechanisms of **HOSU-53** with immunotherapy and detailed protocols for key experiments to evaluate these effects.

## Mechanism of Synergistic Action

The primary mechanism underlying the synergy between **HOSU-53** and immunotherapy involves the enhancement of innate immune responses, particularly antibody-dependent cellular phagocytosis (ADCP).[3] **HOSU-53** treatment of cancer cells has been shown to increase the cell surface expression of the pro-phagocytic signal calreticulin (CALR).[3][4] This "eat-me" signal, when combined with the blockade of the "don't-eat-me" signal CD47 by anti-CD47 antibodies, leads to a significant increase in the phagocytosis of tumor cells by macrophages.[3] Additionally, **HOSU-53** has been observed to upregulate CD38 expression on

the surface of cancer cells, providing a rationale for its combination with anti-CD38 antibodies like daratumumab and isatuximab.[\[4\]](#)[\[5\]](#)

## Data Presentation

### In Vitro Efficacy of HOSU-53

Cell Line	Cancer Type	IC50 (nM)	Reference
MOLM-13	Acute Myeloid Leukemia	2-45	<a href="#">[6]</a>
MM Cell Lines	Multiple Myeloma	nanomolar potency	<a href="#">[3]</a>

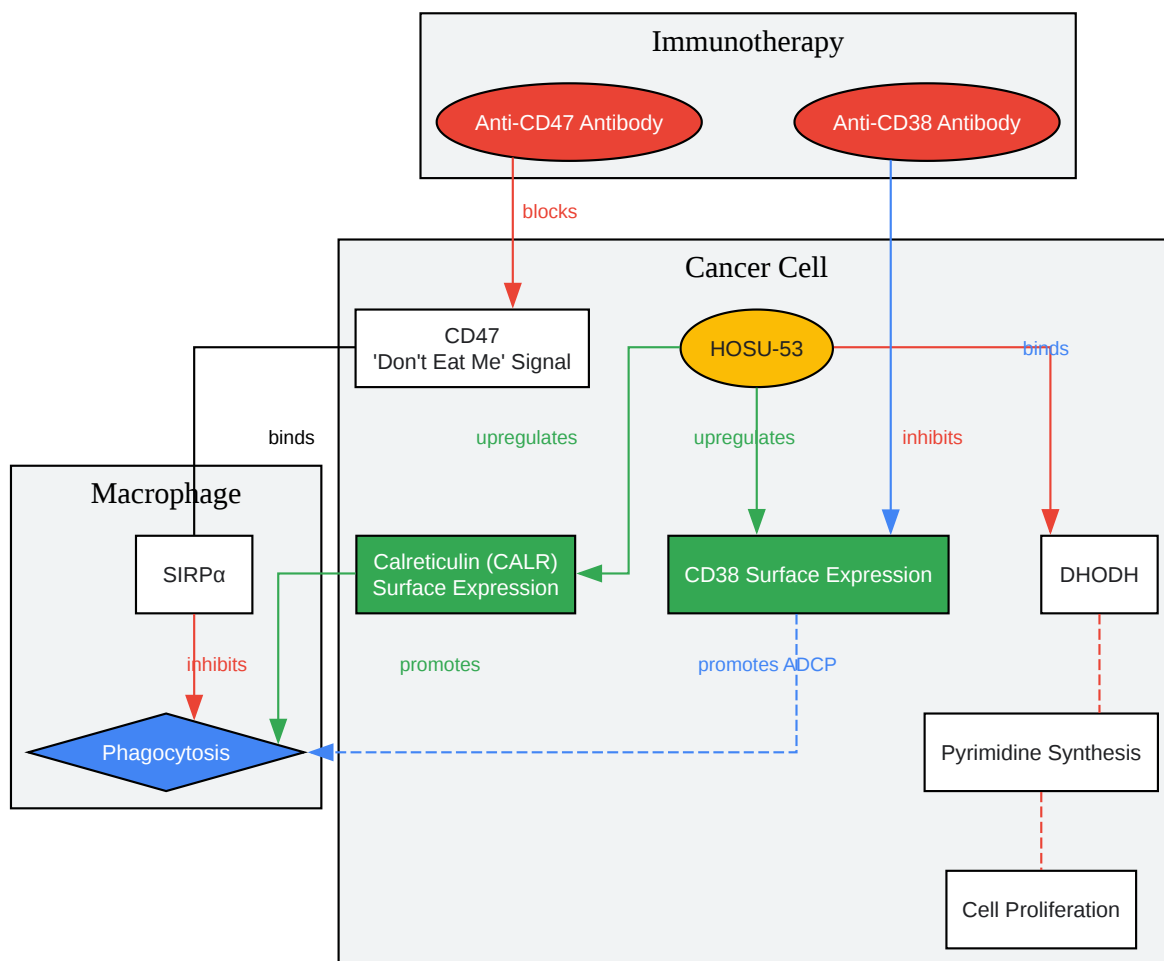
### In Vivo Efficacy of HOSU-53 Monotherapy in Multiple Myeloma Xenograft Models

Xenograft Model	HOSU-53 Dose	Median Survival (HOSU-53)	Median Survival (Vehicle)	Reference
OPM-2	Not Specified	54 days	28 days	<a href="#">[3]</a>
RPMI-8226	Not Specified	60 days	26 days	<a href="#">[3]</a>
MM1.S Luciferase	Not Specified	53 days	28 days	<a href="#">[3]</a>

### In Vivo Synergistic Efficacy of HOSU-53 with Immunotherapy

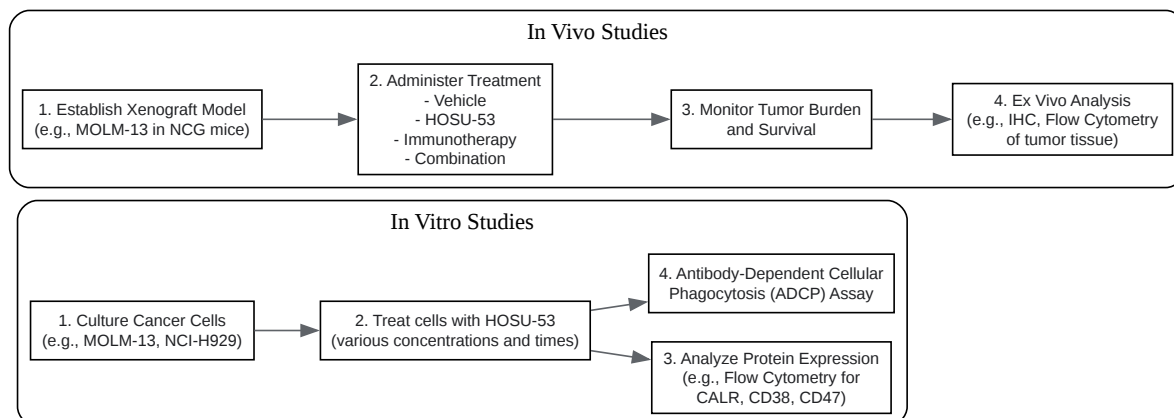
Cancer Model	Treatment Group	Dosing	Median Survival	Outcome	Reference
MOLM-13 AML Xenograft	HOSU-53 (10 mg/kg) + Anti-CD47	HOSU-53: daily oral; Anti-CD47: daily for 21 days	Not reached at 80-106 days	Disease-free survival	<a href="#">[6]</a>
MOLM-13 AML Xenograft	HOSU-53 (10 mg/kg)	daily oral	55 days	Prolonged survival	<a href="#">[5]</a>
MOLM-13 AML Xenograft	Anti-CD47	daily for 21 days	Modest survival benefit	Modest prolonged survival	<a href="#">[5]</a>
NCI-H929 MM Xenograft	HOSU-53 + Isatuximab (Anti-CD38)	Not Specified	69 days	Superior survival benefit	<a href="#">[3]</a>
NCI-H929 MM Xenograft	HOSU-53	Not Specified	53 days	Prolonged survival	<a href="#">[3]</a>
NCI-H929 MM Xenograft	Vehicle	Not Specified	28 days	<a href="#">[3]</a>	
NCI-H929 MM Xenograft	HOSU-53 + B6.H12 (Anti-CD47)	Not Specified	Not Specified	Complete tumor regression	<a href="#">[3]</a>

## Visualizations



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Caption: Signaling pathway of **HOSU-53** and its synergy with immunotherapy.



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Caption: General experimental workflow for evaluating **HOSU-53** synergy.

## Experimental Protocols

### Protocol 1: In Vitro Assessment of Calreticulin and CD38 Surface Expression

Objective: To quantify the change in cell surface expression of calreticulin (CALR) and CD38 on cancer cells following treatment with **HOSU-53**.

Materials:

- Cancer cell lines (e.g., MOLM-13 for AML, NCI-H929 for MM)
- Complete cell culture medium
- **HOSU-53**
- DMSO (vehicle control)

- Phosphate-buffered saline (PBS)
- FACS buffer (PBS with 2% FBS)
- Fluorochrome-conjugated antibodies against human CALR, CD38, and appropriate isotype controls
- Flow cytometer

Procedure:

- Cell Culture: Culture cancer cells in their recommended complete medium to ~70-80% confluency.
- **HOSU-53** Treatment: Seed cells in a multi-well plate at a density of  $0.5 \times 10^6$  cells/mL. Treat cells with varying concentrations of **HOSU-53** (e.g., 10 nM, 100 nM, 1  $\mu$ M) or DMSO vehicle control for 24, 48, and 72 hours.
- Cell Harvesting and Staining:
  - Harvest cells and wash twice with cold PBS by centrifugation (300 x g, 5 minutes).
  - Resuspend cells in 100  $\mu$ L of FACS buffer.
  - Add fluorochrome-conjugated antibodies for CALR, CD38, or isotype control at the manufacturer's recommended concentration.
  - Incubate for 30 minutes at 4°C in the dark.
- Flow Cytometry:
  - Wash cells twice with FACS buffer.
  - Resuspend cells in 300-500  $\mu$ L of FACS buffer.
  - Acquire data on a flow cytometer.

- **Data Analysis:** Analyze the median fluorescence intensity (MFI) of CALR and CD38 staining. Compare the MFI of **HOSU-53**-treated cells to the vehicle-treated control.

## Protocol 2: In Vitro Antibody-Dependent Cellular Phagocytosis (ADCP) Assay

**Objective:** To determine if **HOSU-53** treatment of cancer cells enhances their phagocytosis by macrophages in the presence of an immunotherapy antibody (e.g., anti-CD47 or anti-CD38).

**Materials:**

- Cancer cell lines (target cells)
- Macrophage cell line (e.g., J774A.1) or primary macrophages
- **HOSU-53**
- Immunotherapy antibody (e.g., anti-CD47, anti-CD38) and isotype control
- Cell labeling dye (e.g., CFSE or a pH-sensitive dye)
- Macrophage staining antibody (e.g., anti-F4/80 for murine macrophages)
- Flow cytometer

**Procedure:**

- **Macrophage Preparation:** Plate macrophages in a multi-well plate and allow them to adhere overnight.
- **Target Cell Preparation and Treatment:**
  - Treat cancer cells with an optimized concentration of **HOSU-53** (determined from Protocol 1) for 48-72 hours.
  - Label the **HOSU-53**-treated and vehicle-treated cancer cells with a fluorescent dye according to the manufacturer's protocol.

- Opsonization: Wash the labeled target cells and resuspend in culture medium. Add the immunotherapy antibody or isotype control at a saturating concentration and incubate for 30 minutes at 37°C.
- Co-culture: Add the opsonized target cells to the macrophage-containing wells at an effector-to-target ratio of 4:1.
- Phagocytosis: Incubate the co-culture for 2-4 hours at 37°C.
- Staining and Analysis:
  - Gently wash the wells to remove non-phagocytosed target cells.
  - Detach the macrophages using a non-enzymatic cell dissociation solution.
  - Stain the macrophages with a fluorochrome-conjugated antibody.
  - Analyze by flow cytometry. The percentage of double-positive cells (macrophage marker and target cell dye) represents the phagocytic activity.

## Protocol 3: In Vivo Xenograft Model of AML

Objective: To evaluate the in vivo synergistic anti-tumor efficacy of **HOSU-53** in combination with an anti-CD47 antibody in a disseminated AML xenograft model.

Materials:

- MOLM-13 human AML cell line
- Immunocompromised mice (e.g., 8-12 week old male NCG mice)
- **HOSU-53** formulated for oral gavage
- Anti-CD47 antibody (e.g., clone B6H12)
- Vehicle control for **HOSU-53**
- Isotype control for anti-CD47 antibody

- Sterile PBS

Procedure:

- Cell Preparation and Engraftment:
  - Culture MOLM-13 cells and ensure high viability (>95%).
  - Resuspend cells in sterile PBS at a concentration of  $1 \times 10^5$  cells per 100  $\mu\text{L}$ .
  - Inject  $1 \times 10^5$  cells intravenously (tail vein) into each mouse.
- Treatment:
  - Four days post-engraftment, randomize mice into treatment groups (n=10 per group):
    - Vehicle control
    - **HOSU-53** (e.g., 4 or 10 mg/kg, daily oral gavage)
    - Anti-CD47 antibody (e.g., 0.5 mg/animal, daily intraperitoneal injection for 21 days)
    - **HOSU-53** + Anti-CD47 antibody
- Monitoring:
  - Monitor animal weight and health status daily.
  - Monitor tumor burden by bioluminescence imaging if using luciferase-expressing cells.
  - Continue treatment and monitoring until a pre-defined endpoint (e.g., significant weight loss, signs of distress, or a specific time point).
- Survival Analysis: Euthanize mice upon reaching the endpoint and record the date for survival analysis.
- Ex Vivo Analysis (Optional): At the end of the study, harvest tissues (bone marrow, spleen) to assess tumor infiltration by flow cytometry for human CD45+ cells.

## Conclusion

**HOSU-53** demonstrates a promising synergistic effect with immunotherapies, particularly immune checkpoint inhibitors targeting the CD47-SIRP $\alpha$  axis and CD38. The provided protocols offer a framework for researchers to investigate and quantify this synergy in both in vitro and in vivo settings. Further exploration of these combinations may lead to the development of more effective treatment strategies for hematological malignancies.

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